molecular formula C11H8ClNO3 B8577497 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B8577497
M. Wt: 237.64 g/mol
InChI Key: ZXYHUDMEPGYCDF-UHFFFAOYSA-N
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Description

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-(2-chloroacetyl)-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H8ClNO3/c12-5-9(15)6-1-3-8(14)11-7(6)2-4-10(16)13-11/h1-4,14H,5H2,(H,13,16)

InChI Key

ZXYHUDMEPGYCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)C(=O)CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.7 g of 8-hydroxycarbostyril and 37 ml of chloroacetyl chloride were dissolved in 250 ml of nitrobenzene, and 85 g of aluminum chloride was added slowly to the solution. The resulting mixture was then stirred at a temperature of 70° C. for 20 hours. 500 ml of a 10% hydrochloric acid aqueous solution was added to the mixture and nitrobenzene was removed by steam distillation. After allowing the mixture to cool, the precipitated crystals were separated by filtration, washed with 300 ml of hot water and recrystallized from methanol to obtain 14.0 g of 5-chloroacetyl-8-hydroxycarbostyril as light yellow crystals having a melting point of 285°-287° C. (with decomposition).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8-hydroxycarbostyril (27 g) and chloroacetyl chloride (37 ml) in ntirobenzene (250 ml) was added aluminum chloride (85 g) portionwise and the mixture was stirred at 70° C. for 20 hours. After adding 10% hydrochloric acid (500 ml), nitrobenzene was removed by steam distillation. After cooling, crystals which formed were collected by filtration, washed with 300 ml of hot water and recrystallized from methanol to give 4.0 g of 5-chloroacetyl-8-hydroxycarbostyril.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.5 g of the 5-chloroacetyl-8-chloroacetoxycarbostyril (VI) obtained in Example 5 was added to 30 ml of 5% aqueous potassium hydroxide followed by stirring at 20° to 25° C. for 30 minutes. The resulting solution was adjusted to a pH of 2 to 3 with diluted hydrochloric acid while cooling. The precipitated crystals were filtered, washed with water and recrystallized from methanol to obtain 1.7 g of 5-chloroacetyl-8-hydroxycarbostril (IV) having a melting point of 285°-287° C. (with decomposition) as pale yellow crystals.
Name
5-chloroacetyl-8-chloroacetoxycarbostyril
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1.7 g of the 5-chloroacetyl-8-chloroacetoxycarbostyril (VI) obtained in Example 5 was added to 50 ml of 10% aqueous hydrochloric acid followed by stirring at 95° to 100° C. for 2 hours. After cooling, the precipitated crystals were filtered, washed with water and then recrystallized from methanol to obtain 1.1 g of 5-chloroacetyl-8-hydroxycarbostyril (IV) having a melting point of 285°-286° C. (with decomposition) as pale yellow crystals.
Name
5-chloroacetyl-8-chloroacetoxycarbostyril
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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